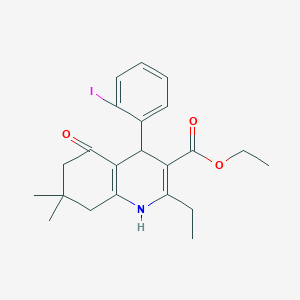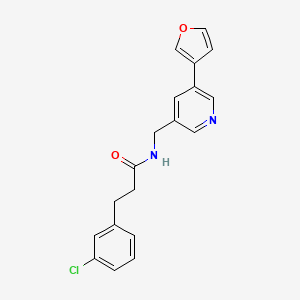
3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide, also known as CMPD22, is a small molecule compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide is not fully understood, but it has been suggested that it works by inhibiting various enzymes and signaling pathways. In cancer research, 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in regulating gene expression. In inflammation research, 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide has been found to inhibit the activity of the nuclear factor-kappa B (NF-κB) signaling pathway, which is involved in the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide has been shown to activate the Nrf2/ARE signaling pathway, which is involved in the regulation of oxidative stress.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide has been found to have various biochemical and physiological effects, depending on the field of research. In cancer research, 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide has been shown to induce apoptosis and inhibit cell proliferation. In inflammation research, 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide has been found to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide has been shown to protect neurons from oxidative stress and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide in lab experiments is its small size and ease of synthesis, which allows for easy modification and optimization of its structure. However, one of the limitations of using 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide is its relatively low potency and selectivity, which may require higher concentrations and longer exposure times to achieve desired effects.
Zukünftige Richtungen
There are several future directions for research involving 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide. One direction is to further investigate its therapeutic potential in various fields of research, including cancer, inflammation, and neurodegenerative diseases. Another direction is to optimize its structure to improve its potency and selectivity. Additionally, research could focus on developing novel drug delivery systems to enhance the bioavailability and efficacy of 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide.
Synthesemethoden
The synthesis of 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide involves a multi-step process that starts with the reaction of 3-chlorobenzaldehyde with furan-3-carboxaldehyde to form a Schiff base. The Schiff base is then reacted with 3-aminopyridine to form the desired product, 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide. The purity and yield of 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide can be improved through various purification techniques, including column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide has been shown to have potential therapeutic applications in various fields of research, including cancer, inflammation, and neurodegenerative diseases. In cancer research, 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In inflammation research, 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In neurodegenerative disease research, 3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide has been found to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-N-[[5-(furan-3-yl)pyridin-3-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c20-18-3-1-2-14(9-18)4-5-19(23)22-11-15-8-17(12-21-10-15)16-6-7-24-13-16/h1-3,6-10,12-13H,4-5,11H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPOKDSSXCRNEFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CCC(=O)NCC2=CC(=CN=C2)C3=COC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-((5-(furan-3-yl)pyridin-3-yl)methyl)propanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(1H-pyrazol-1-yl)benzamide](/img/structure/B2947498.png)
![1-(2-chloropyridine-4-carbonyl)-4-({5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}methyl)piperazine](/img/structure/B2947501.png)
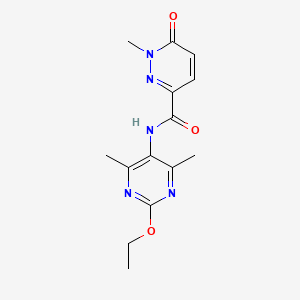
![4-[4-(Difluoromethyl)-5-ethylpyrazol-1-yl]benzoic acid](/img/structure/B2947505.png)
![Methyl 4-({[(1,2,3-thiadiazol-4-yl)formohydrazido]methanethioyl}amino)benzoate](/img/structure/B2947508.png)

![1-(2-Ethoxyethyl)-3,7,9-trimethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2947511.png)
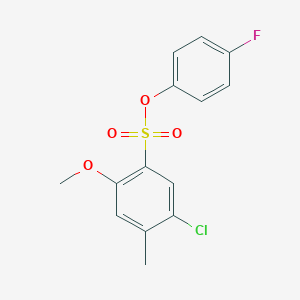
![2-[4-(cyclohexylamino)quinazolin-2-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide](/img/structure/B2947515.png)

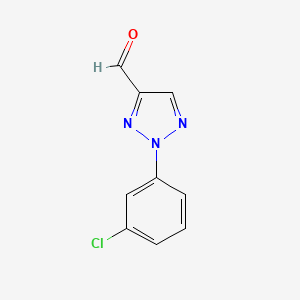
![Methyl 1,5-dibenzyl-3-(4-chlorophenyl)-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylate](/img/structure/B2947519.png)
![Ethyl 2-(3-(2,5-dioxopyrrolidin-1-yl)benzamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2947520.png)
